Ethylphenethyldimethylchlorosilane
Description
Ethylphenethyldimethylchlorosilane (CAS: Not explicitly provided in evidence; structurally inferred) is a chlorosilane derivative featuring an ethyl group, a phenethyl (phenyl-ethyl) group, two methyl groups, and a chlorine atom bonded to a silicon center. Its molecular formula is hypothesized as C₁₁H₁₇ClSi, combining aromatic (phenyl) and alkyl (ethyl, methyl) substituents. This structure suggests intermediate reactivity between highly volatile alkylchlorosilanes and more stable arylchlorosilanes. It is likely used in silicone polymer synthesis or as a surface-modifying agent due to the phenyl group’s hydrophobic and steric effects .
Properties
Molecular Formula |
C12H19ClSi |
|---|---|
Molecular Weight |
226.82 g/mol |
IUPAC Name |
chloro-methyl-(2-phenylethyl)-propylsilane |
InChI |
InChI=1S/C12H19ClSi/c1-3-10-14(2,13)11-9-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3 |
InChI Key |
PDXPZTAGKQSFPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](C)(CCC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Ethylphenethyldimethylchlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of ethylphenylethylmagnesium bromide with dimethyldichlorosilane. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction .
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the formation of by-products .
Chemical Reactions Analysis
Ethylphenethyldimethylchlorosilane undergoes various types of chemical reactions, including substitution and hydrolysis.
-
Substitution Reactions: : This compound can react with nucleophiles such as alcohols, amines, and thiols to form corresponding ethylphenethyldimethylsilanol derivatives. The reaction typically occurs under mild conditions with the presence of a base to facilitate the substitution process .
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Hydrolysis: : When exposed to moisture or water, this compound hydrolyzes to form ethylphenethyldimethylsilanol and hydrochloric acid. This reaction is exothermic and must be controlled to prevent the formation of unwanted by-products .
Scientific Research Applications
Ethylphenethyldimethylchlorosilane has a wide range of applications in scientific research and industry:
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Chemistry: : It is used as a precursor in the synthesis of various organosilicon compounds. Its reactivity with different nucleophiles makes it a valuable intermediate in organic synthesis .
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Biology: : In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. This modification can improve the interaction between biomaterials and biological tissues .
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Medicine: : The compound is explored for its potential use in drug delivery systems. By modifying the surface properties of nanoparticles with this compound, researchers aim to improve the stability and targeting efficiency of drug carriers .
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Industry: : In industrial applications, this compound is used as a coupling agent to improve the adhesion between organic polymers and inorganic materials. This property is particularly useful in the production of composite materials and coatings .
Mechanism of Action
The mechanism of action of ethylphenethyldimethylchlorosilane primarily involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and sulfur atoms, making it an effective coupling agent. This property allows it to enhance the adhesion between different materials and improve the overall performance of composite materials .
Comparison with Similar Compounds
Comparison with Structurally Similar Chlorosilanes
Structural and Functional Group Analysis
The table below compares Ethylphenethyldimethylchlorosilane with key analogs:
| Compound Name | Formula | CAS Number | Substituents on Si | Key Functional Features |
|---|---|---|---|---|
| This compound | C₁₁H₁₇ClSi | N/A* | Ethyl, phenethyl, 2 methyl, Cl | Aromatic + alkyl hybrid; moderate steric hindrance |
| Ethyl phenyl dichlorosilane | C₈H₁₀Cl₂Si | 1125-27-5 | Ethyl, phenyl, 2 Cl | High reactivity (2 Cl); pyrophoric |
| Dimethyl dichlorosilane | C₂H₆Cl₂Si | 75-78-5 | 2 methyl, 2 Cl | Volatile; precursor for silicones |
| Chloromethylmethyldiethoxysilane | C₆H₁₅ClO₂Si | 2212-10-4 | Chloromethyl, methyl, 2 ethoxy | Alkoxy groups reduce hydrolysis rate |
| ((Chloromethyl)phenylethyl)methyldichlorosilane | C₁₀H₁₂Cl₃Si | 81870-64-6 | Chloromethyl, phenethyl, methyl, 2 Cl | High chlorine content; reactive |
Reactivity and Hazard Profiles
Hydrolysis Reactivity
- This compound : Predicted to react with water, releasing HCl, but slower than dichlorosilanes due to only one Cl substituent. The bulky phenethyl group may further retard hydrolysis .
- Ethyl phenyl dichlorosilane : Violently reacts with water (pyrophoric hazard), generating HCl and heat. Requires strict moisture control .
- Dimethyl dichlorosilane : Rapid hydrolysis; necessitates PPE (e.g., flame-resistant clothing, goggles) and ventilation .
Flammability and Handling
Research Findings and Key Distinctions
Steric Effects : The phenethyl group in this compound reduces reactivity compared to Ethyl phenyl dichlorosilane, making it safer for controlled synthesis .
Thermal Stability : Phenyl groups enhance thermal stability, suggesting utility in high-performance silicones over purely alkyl analogs like dimethyl dichlorosilane .
Hydrolysis Control : Compared to dichlorosilanes, the single Cl in this compound allows slower, more manageable reactions, akin to alkoxy-substituted silanes .
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